What are the properties of 2-Ethoxy-5-(n,n-diisopropyl)aminopyridine?
What are the properties of 2-Ethoxy-5-(n,n-diisopropyl)aminopyridine?
An In-Depth Technical Guide to 2-Ethoxy-5-(n,n-diisopropyl)aminopyridine
Abstract
This technical guide provides a comprehensive overview of 2-Ethoxy-5-(n,n-diisopropyl)aminopyridine (CAS No. 871269-05-5), a substituted pyridine derivative of interest to the chemical research and drug development communities. While specific experimental data for this compound is sparse in public literature, this document consolidates available information and presents scientifically-grounded predictions regarding its physicochemical properties, spectroscopic profile, and potential applications. A plausible synthetic route is detailed, and crucial safety considerations, extrapolated from structurally related aminopyridines, are outlined. This guide serves as a foundational resource for researchers and scientists looking to explore the utility of this molecule as a versatile building block in medicinal chemistry, agrochemicals, and materials science.
Introduction and Molecular Overview
2-Ethoxy-5-(n,n-diisopropyl)aminopyridine is a heterocyclic aromatic amine featuring a pyridine core. The structure is distinguished by two key functional groups that dictate its chemical behavior and potential utility: an ethoxy group (-OCH₂CH₃) at the 2-position and a bulky, electron-donating N,N-diisopropylamino group at the 5-position.
The 2-alkoxypyridine moiety is a prevalent scaffold in numerous biologically active compounds, contributing to metabolic stability and modulating electronic properties.[1][2] Concurrently, the diisopropylamino substituent significantly increases the molecule's lipophilicity and steric bulk, which can be leveraged to fine-tune pharmacokinetic properties, enhance receptor binding selectivity, or direct further chemical transformations. The combination of these features makes it a promising, yet underexplored, intermediate for the synthesis of novel chemical entities.
Physicochemical and Structural Properties
Comprehensive experimental data for 2-Ethoxy-5-(n,n-diisopropyl)aminopyridine is not widely published. The following table summarizes its core identifiers and predicted properties based on its chemical structure. Researchers should validate these properties experimentally before use.
| Property | Value | Source |
| IUPAC Name | 2-ethoxy-N,N-diisopropylpyridin-5-amine | N/A |
| CAS Number | 871269-05-5 | [3] |
| Molecular Formula | C₁₃H₂₂N₂O | [3] |
| Molecular Weight | 222.33 g/mol | [3][4] |
| Appearance | Predicted: Colorless to pale yellow oil or low-melting solid | N/A |
| Boiling Point | Predicted: >250 °C at 760 mmHg | N/A |
| Solubility | Predicted: Soluble in common organic solvents (e.g., DCM, EtOAc, MeOH). Low solubility in water. | N/A |
Synthesis and Manufacturing
Proposed Synthetic Pathway: Reductive Amination
A robust and common method for preparing di-alkylated amines is reductive amination. This process would involve reacting the precursor 2-ethoxy-5-aminopyridine with acetone in the presence of a reducing agent.
Causality of Experimental Choices:
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Precursor: 2-ethoxy-5-aminopyridine is a commercially available or readily synthesized starting material.
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Reagent: Acetone serves as the source for the isopropyl groups. It first forms an imine with the primary amine.
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Reducing Agent: A reducing agent like sodium triacetoxyborohydride (STAB) is ideal. It is mild enough not to reduce other functional groups on the ring and is highly effective for reductive aminations. The reaction proceeds in two steps: the initial formation of the N-isopropyl amine, followed by a second reductive amination to yield the final diisopropyl product.
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Solvent: A non-protic solvent such as dichloroethane (DCE) or tetrahydrofuran (THF) is suitable for this reaction.
Experimental Protocol (Proposed)
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Setup: To a round-bottom flask under an inert atmosphere (N₂ or Argon), add 2-ethoxy-5-aminopyridine (1.0 eq) and dichloroethane (DCE).
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Reagent Addition: Add acetone (2.5-3.0 eq) to the solution.
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Reduction: Slowly add sodium triacetoxyborohydride (STAB) (2.5-3.0 eq) portion-wise over 15 minutes. The reaction may be mildly exothermic.
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Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Quenching: Upon completion, carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
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Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with dichloromethane (DCM). Combine the organic layers.
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Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product should be purified via flash column chromatography on silica gel to yield the pure 2-Ethoxy-5-(n,n-diisopropyl)aminopyridine.
Synthesis Workflow Diagram
Caption: Potential application pathways for the title compound.
Safety, Handling, and Toxicology
Disclaimer: No specific toxicological data for 2-Ethoxy-5-(n,n-diisopropyl)aminopyridine is available. The following recommendations are based on the known hazards of structurally similar aminopyridines, which are often highly toxic. This compound must be treated as hazardous until proven otherwise.
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General Hazards: Based on the 2-aminopyridine scaffold, this compound should be considered toxic if swallowed or in contact with skin, and a severe skin and eye irritant. [6][7][8]Aminopyridines can be readily absorbed through the skin and may affect the central nervous system. [7]* Personal Protective Equipment (PPE):
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Eye Protection: Chemical safety goggles or a face shield are mandatory.
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Hand Protection: Wear chemical-resistant gloves (e.g., Nitrile rubber, 0.11 mm or thicker). [8] * Skin and Body Protection: A lab coat is required. For larger quantities, chemical-resistant overalls should be considered.
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Handling and Storage:
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Use only in a well-ventilated chemical fume hood.
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Avoid breathing dust, fumes, gas, mist, vapors, or spray. [9] * Wash hands and any exposed skin thoroughly after handling.
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Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
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First Aid Measures:
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If Swallowed: Seek immediate medical attention.
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In Case of Skin Contact: Immediately take off all contaminated clothing. Rinse skin with plenty of water/shower. [6] * In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention. [9] * If Inhaled: Move person to fresh air and keep comfortable for breathing. Call a physician if you feel unwell. [6][9]
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Conclusion
2-Ethoxy-5-(n,n-diisopropyl)aminopyridine is a chemical entity with significant, albeit largely unexplored, potential. Its unique combination of an alkoxypyridine scaffold and a bulky dialkylamino group makes it an attractive intermediate for synthetic chemists. This guide has provided a foundational understanding of its predicted properties, a plausible and detailed synthetic route, and critical safety information. It is imperative that future work focuses on the experimental validation of these characteristics to unlock the full potential of this versatile molecule for applications in science and industry.
References
-
2-Ethoxy-5-aminopyridine | CAS#:52025-34-0. Chemsrc. [Link]
-
2-Ethoxy-4-(N,N-diisopropyl)aminopyridine | 200064-23-9. BIOFOUNT. [Link]
- US Patent US5233043A - 2-alkoxy-5-alkoxymethyl-pyridines and a process for their preparation.
-
Aminopyridines Fact Sheet. U.S. Environmental Protection Agency (EPA). [Link]
-
Synthesis of 5-alkoxy-oxazinones. ResearchGate. [Link]
-
Synthesis of Dihydropyridines and Pyridines from Imines and Alkynes via C-H Activation. Organic Chemistry Portal. [Link]
-
Krein, D. M., & Lowary, T. L. (2002). A convenient synthesis of 2-(alkylamino)pyridines. The Journal of Organic Chemistry, 67(14), 4965–4967. [Link]
-
Ames, D. E., et al. (1965). The synthesis of alkoxy-1,2,3,4-tetrahydromaphthalene derivatives. Part I. 2-Amino-, alkylamino-, and dialkylamino-derivatives. Journal of the Chemical Society. [Link]
- CN105523995A - Preparation method for malaridine intermediate 2-methoxy-5-aminopyridine.
-
2-Aminopyridine N-Oxide. PubChem, National Center for Biotechnology Information. [Link]
-
Synthesis of 2-amino-5-ethoxypyridine. ResearchGate. [Link]
-
Spectroscopy NMR, IR, MS, UV-Vis. University of Calgary. [Link]
-
2-Aminopyridine Safety Data Sheet. Jubilant Ingrevia Limited. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. scbt.com [scbt.com]
- 4. 200064-23-9|2-Ethoxy-4-(N,N-diisopropyl)aminopyridine|2-Ethoxy-4-(N,N-diisopropyl)aminopyridine|-范德生物科技公司 [bio-fount.com]
- 5. A convenient synthesis of 2-(alkylamino)pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. epa.gov [epa.gov]
- 8. jubilantingrevia.com [jubilantingrevia.com]
- 9. fishersci.com [fishersci.com]
